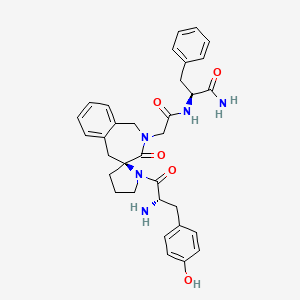

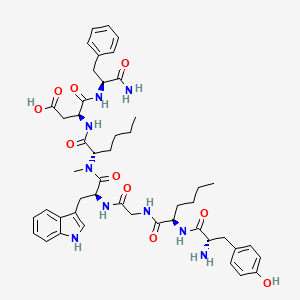

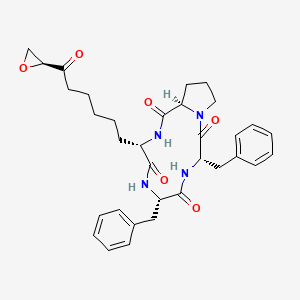

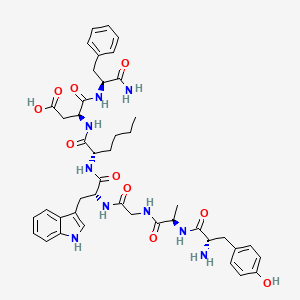

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

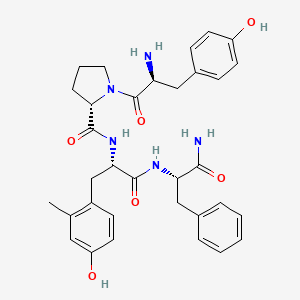

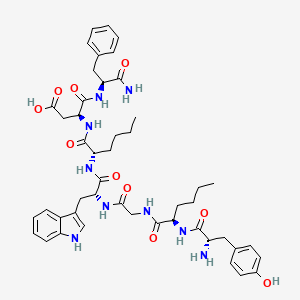

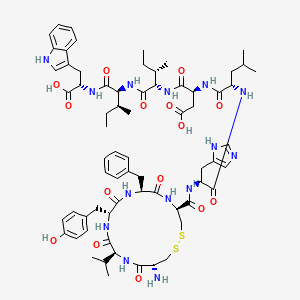

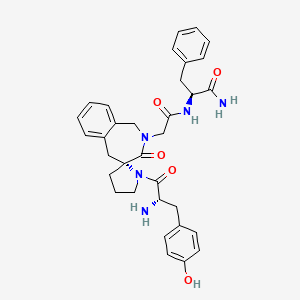

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 ist ein synthetisches Peptid, das aus einer Sequenz von Aminosäuren besteht. Diese Verbindung wurde für spezifische biologische Aktivitäten entwickelt und hat potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Medizin und Biochemie. Die Sequenz enthält Tyrosin (Tyr), Norleucin (Nle), Glycin (Gly), Tryptophan (Trp), Asparaginsäure (Asp) und Phenylalanin (Phe) mit einer Amidgruppe (NH2) am C-Terminus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Kupplungsreaktionen: Verwendung von Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) zur Aktivierung der Carboxylgruppe der einlaufenden Aminosäure.

Entschützungsschritte: Entfernung der Schutzgruppen von den Aminosäuren, oft unter Verwendung von Trifluoressigsäure (TFA).

Abspaltung vom Harz: Das finale Peptid wird unter Verwendung eines Abspaltungscocktails vom Harz abgespalten, der typischerweise TFA, Wasser und Scavenger wie Triisopropylsilan (TIS) enthält.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren, hochskaliert werden. Das synthetisierte Peptid wird dann durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.

Deprotection Steps: Removing the protecting groups from the amino acids, often using trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tryptophan- und Tyrosinreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken können mit reduzierenden Mitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können durch andere Reste ersetzt werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: DTT oder β-Mercaptoethanol.

Substitution: Verwendung verschiedener Aminosäurederivate während des SPPS-Prozesses.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Dityrosin- oder Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht auf seine potenzielle Rolle bei der Zellsignalisierung und Rezeptorbindung.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der gezielten Ansteuerung spezifischer Rezeptoren oder Signalwege.

Industrie: Verwendet bei der Entwicklung von Diagnoseinstrumenten und bildgebenden Mitteln.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Das Peptid bindet an diese Zielstrukturen und induziert konformative Veränderungen, die nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Struktur des Peptids ab.

Wirkmechanismus

The mechanism of action of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

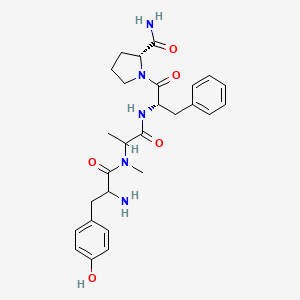

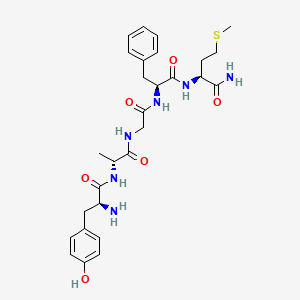

DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: Ein ähnliches Peptid mit Modifikationen für verbesserte Stabilität und Bildgebungsanwendungen.

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): Ein potentes Opioidpeptid mit hoher Selektivität für den μ-Opioidrezeptor.

Einzigartigkeit

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und des Vorhandenseins von D-Aminosäuren, die seine Stabilität und Resistenz gegen enzymatischen Abbau erhöhen können. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C47H61N9O10 |

|---|---|

Molekulargewicht |

912.0 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38+,39-/m0/s1 |

InChI-Schlüssel |

YVOYRMXNVINXII-PREDZLEHSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)